4-Chloro-3-fluorostyrene
Overview
Description
4-Chloro-3-fluorostyrene is an organic compound with the molecular formula C8H6ClF. It is a derivative of styrene, where the aromatic ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluorostyrene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a palladium catalyst, a base, and a solvent under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Addition Reactions: Catalysts such as palladium or platinum are used for hydrogenation, while halogenation may require halogen sources like bromine or chlorine.
Polymerization: Radical initiators or catalysts are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted styrenes with various functional groups.
Addition Reactions: Products include saturated or halogenated derivatives of this compound.
Polymerization: Products include polymers with specific properties tailored for industrial applications.
Scientific Research Applications
4-Chloro-3-fluorostyrene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It may be involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorostyrene depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical or catalytic polymerization to form long-chain polymers. In substitution reactions, the chlorine or fluorine atoms are replaced by nucleophiles through nucleophilic substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Chlorostyrene: Similar structure but lacks the fluorine atom.
3-Fluorostyrene: Similar structure but lacks the chlorine atom.
4-Bromo-3-fluorostyrene: Similar structure with bromine instead of chlorine.
Uniqueness
4-Chloro-3-fluorostyrene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and the properties of the resulting products. This dual substitution can provide unique electronic and steric effects that are not present in other similar compounds .
Properties
IUPAC Name |
1-chloro-4-ethenyl-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDHKYZAFKYYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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